N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-9-10-18(27-3)17(13-15)23-20(25)19(24)22-14-21(2,26)12-11-16-7-5-4-6-8-16/h4-10,13,26H,11-12,14H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBEKCYXRDOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Hydroxy, methoxy, and oxalamide groups.
- Molecular Formula : C₁₈H₂₃N₂O₃
- Molecular Weight : 317.39 g/mol
The biological activity of this compound is believed to involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) reported significant antiproliferative effects:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 200 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes was highlighted as a key factor in its efficacy. -
Case Study on Anticancer Properties :
Research in Cancer Letters explored the effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives and their distinguishing features:
Key Observations
Substituent-Driven Activity: Antiviral oxalamides (e.g., BNM-III-170, Compound 13) feature halogenated aryl groups (e.g., 4-chlorophenyl) and heterocyclic moieties (e.g., thiazolyl, indenyl), which enhance binding to viral targets like HIV gp120 . Flavoring agents (e.g., No. 1768, No. 1769) prioritize methoxy/methylbenzyl groups and pyridinylethyl chains, balancing metabolic stability and low toxicity (NOEL: 100 mg/kg/day) .
Synthesis Efficiency: Antiviral compounds exhibit moderate yields (36–53%) due to complex stereochemistry .
Metabolic Stability: Compounds with pyridinylethyl or methoxybenzyl substituents (e.g., No. 1768, No. 1769) undergo rapid hepatic metabolism but avoid amide hydrolysis, enhancing safety profiles . In contrast, antiviral analogs like BNM-III-170 may face stability challenges due to hydrolytically sensitive groups (e.g., guanidinomethyl) .
Safety Profiles: Flavoring agents exhibit high NOEL values (≥100 mg/kg/day) in rodent studies, supporting their regulatory approval . Antiviral oxalamides lack NOEL data in the provided evidence, likely due to their therapeutic focus on potency over chronic safety .
Research Findings and Implications
- Antiviral vs. Flavoring Applications: The oxalamide scaffold is highly versatile. Substituents dictate whether the compound acts as a CD4-mimetic HIV inhibitor (e.g., BNM-III-170) or a flavoring agent (e.g., No. 1769). Hydrophobic groups (e.g., phenylbutyl) may improve blood-brain barrier penetration for CNS-targeted therapies, while polar groups (e.g., methoxy) enhance aqueous solubility for food additives .
- Metabolic Pathways : Oxalamides with pyridinylethyl or methylthiophenyl groups avoid amide hydrolysis, favoring oxidation or glucuronidation instead . This property is critical for flavoring agents to prevent toxic metabolite accumulation.
Q & A
Basic: What synthetic methodologies are suitable for preparing N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide?
Answer:
The compound can be synthesized via a two-step oxalamide coupling reaction.
Amine Activation : React 2-hydroxy-2-methyl-4-phenylbutylamine and 2-methoxy-5-methylaniline separately with oxalyl chloride in anhydrous dioxane or dichloromethane under nitrogen, as demonstrated in analogous oxalamide syntheses .
Coupling : Combine the activated intermediates under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions. Purify via silica gel chromatography using ethyl acetate/hexane gradients. Yields typically range from 30–60%, influenced by steric hindrance from the hydroxy and methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
